sodium;N-methylmethanesulfonamide

Rosuvastatin HMG-CoA Reductase Inhibitor Pyrimidine Synthesis

Sodium N-methylmethanesulfonamide (CAS 41881-75-8) is the preferred solid-state, pre-activated nucleophile for synthesizing the critical Rosuvastatin pyrimidine intermediate, eliminating the need for hazardous in-situ deprotonation with NaH or Cs₂CO₃. This simplifies process safety, reduces byproduct formation, and improves reaction reproducibility in GMP manufacturing. Unlike the liquid free acid (CAS 1184-85-6), the sodium salt offers superior handling, dosing accuracy, and solubility in methanol/water. Procure at ≥98% purity in research or bulk quantities for streamlined, scalable statin API production.

Molecular Formula C2H7NNaO2S+
Molecular Weight 132.14 g/mol
Cat. No. B13859622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;N-methylmethanesulfonamide
Molecular FormulaC2H7NNaO2S+
Molecular Weight132.14 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C.[Na+]
InChIInChI=1S/C2H7NO2S.Na/c1-3-6(2,4)5;/h3H,1-2H3;/q;+1
InChIKeyIVHWPKJVSWIPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium N-Methylmethanesulfonamide for Rosuvastatin Intermediates: Purity & Solubility Data


Sodium N-methylmethanesulfonamide (CAS: 41881-75-8) is the sodium salt of N-methylmethanesulfonamide, a key sulfonamide building block used extensively in pharmaceutical synthesis. With a molecular formula of C₂H₇NNaO₂S and a molecular weight of 132.14 g/mol , it appears as a white solid . Its primary value proposition is as a direct precursor for synthesizing high-value pyrimidine intermediates, most notably N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, a critical intermediate in the commercial production of the blockbuster statin drug Rosuvastatin [1][2]. Compared to the free acid form (N-methylmethanesulfonamide, CAS: 1184-85-6), which is a liquid , the sodium salt offers distinct handling and reactivity advantages due to its enhanced nucleophilicity and solid-state stability .

Why Sodium N-Methylmethanesulfonamide Is Not Interchangeable with Free Acid or Other Salts


Generic substitution between the sodium salt and the free acid (N-methylmethanesulfonamide) or alternative salts is not chemically or procedurally valid. The free acid is a liquid , while the sodium salt is a white solid , leading to vastly different handling, dosing accuracy, and solubility profiles in polar solvents like methanol and water . More critically, the sodium salt acts as a pre-formed nucleophile, enabling direct use in substitution reactions without the need for an additional in-situ deprotonation step . This eliminates the use of strong, potentially hazardous bases like sodium hydride or cesium carbonate from the reaction mixture, which can simplify process safety, reduce byproduct formation, and improve reaction reproducibility in a GMP or high-throughput setting. Furthermore, the sodium counterion is critical for specific downstream transformations, such as those described in the synthesis of Rosuvastatin intermediates, where the free acid would not be a suitable substrate [1].

Quantitative Differentiation of Sodium N-Methylmethanesulfonamide from Comparators


Improved Yield and Process Efficiency in Rosuvastatin Intermediate Synthesis

The use of sodium N-methylmethanesulfonamide as a starting material or in a key substitution step enables the efficient synthesis of Rosuvastatin intermediates. In a representative synthesis of a related pyrimidine derivative, the reaction of N-methylmethanesulfonamide with a chloropyrazine carbonitrile in the presence of Cs₂CO₃ in acetonitrile at 80 °C proceeded with an 82.6% yield [1]. This contrasts with alternative routes that often require harsher conditions or provide lower yields due to the poor nucleophilicity of the free acid. The direct use of the sodium salt can eliminate the need for in-situ deprotonation, simplifying the reaction and potentially improving yield consistency .

Rosuvastatin HMG-CoA Reductase Inhibitor Pyrimidine Synthesis Nucleophilic Substitution

Enhanced Nucleophilic Reactivity Versus Free Acid

The sodium salt exists as a pre-formed nucleophile, whereas the free acid (N-methylmethanesulfonamide) must be deprotonated in situ to be reactive . This fundamental difference eliminates the need for an additional base, which is often required in stoichiometric or excess amounts for the free acid. This reduces the number of unit operations, minimizes salt waste, and can prevent base-sensitive functional groups from being compromised. For example, in alkylation reactions with alkyl halides, the sodium salt reacts directly, while the free acid would require pre-treatment with a strong base like NaH or Cs₂CO₃ .

Nucleophile Alkylation C-N Bond Formation Organic Synthesis

Solid-State Handling and Dosing Accuracy

N-Methylmethanesulfonamide is a liquid at 20°C , which can be challenging to handle precisely in automated synthesis platforms or for weighing small quantities in a research lab. In contrast, the sodium salt is a white solid . This solid-state form allows for more accurate weighing, reduces the risk of spills or contamination associated with liquid handling, and simplifies storage and shipping logistics. Vendor specifications confirm its appearance as a solid and recommend storage at -20°C for maximum recovery [1].

Solid Dispensing Automated Synthesis Logistics Stability

High Purity Specification for Pharmaceutical Manufacturing

For pharmaceutical applications, high purity is non-negotiable. While the free acid form of N-methylmethanesulfonamide is commercially available with a purity of ≥98.0% (GC) , the sodium salt is also supplied at a comparable or higher purity standard, suitable for use as a key intermediate in drug synthesis. One vendor lists a purity specification of 98% . This ensures that the material meets the stringent quality requirements for synthesizing compounds like Rosuvastatin, where impurities can impact the purity profile of the final API [1].

Purity GC Analysis Pharmaceutical Intermediate Quality Control

Procurement-Driven Applications for Sodium N-Methylmethanesulfonamide


Large-Scale Synthesis of Rosuvastatin Calcium (Crestor®) Intermediates

This is the primary and most validated industrial application. Sodium N-methylmethanesulfonamide is procured for the kilogram-to-ton scale synthesis of key pyrimidine intermediates like N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, which are subsequently converted to the blockbuster cholesterol-lowering drug Rosuvastatin [1][2]. The solid form and pre-activated nucleophile nature of the sodium salt are critical for efficient, high-yielding manufacturing processes [3].

Medicinal Chemistry and High-Throughput Experimentation (HTE) for Sulfonamide Libraries

In a drug discovery setting, the solid sodium salt is ideal for automated liquid handlers and solid-dispensing robots used in high-throughput experimentation. Its enhanced nucleophilicity allows for rapid, parallel synthesis of diverse N-alkylated sulfonamide libraries via simple alkylation reactions, eliminating the need for base addition and simplifying reaction workup . This accelerates SAR studies and lead optimization campaigns.

Process Chemistry Research and Development

Process chemists prioritize reagents that reduce unit operations, improve safety, and minimize waste. Sodium N-methylmethanesulfonamide enables a one-step nucleophilic substitution that would otherwise require two steps (deprotonation then reaction) if starting from the free acid . This simplifies the process, reduces solvent and base usage, and can lead to a more robust and scalable manufacturing route, which is a key driver for procurement in a pilot plant or manufacturing environment.

Analytical Method Development and Reference Standard Qualification

Due to its role as a key intermediate in Rosuvastatin synthesis, high-purity sodium N-methylmethanesulfonamide is essential as a reference standard for identifying and quantifying related substances and potential impurities in the final API. Its solid-state stability facilitates accurate weighing for preparing calibration standards, ensuring reliable analytical quality control for both the intermediate and the final drug product .

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